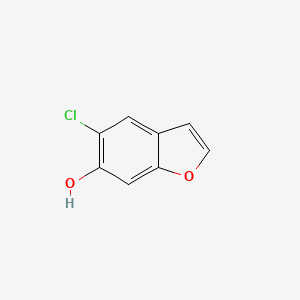
3-Difluoromethanesulfinylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Difluoromethanesulfinylaniline hydrochloride is a chemical compound with the molecular formula C7H8ClF2NOS and a molecular weight of 227.65 g/mol . It is known for its unique structural properties, which include a difluoromethyl group attached to a sulfinyl group and an aniline moiety. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of 3-Difluoromethanesulfinylaniline hydrochloride typically involves the reaction of aniline with difluoromethyl sulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
3-Difluoromethanesulfinylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3-Difluoromethanesulfinylaniline hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 3-Difluoromethanesulfinylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group and sulfinyl group contribute to its reactivity and ability to form covalent bonds with biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
3-Difluoromethanesulfinylaniline hydrochloride can be compared with other similar compounds, such as:
3-Difluoromethanesulfonylaniline: Similar structure but with a sulfonyl group instead of a sulfinyl group.
3-Trifluoromethanesulfinylaniline: Contains a trifluoromethyl group instead of a difluoromethyl group.
3-Difluoromethanesulfinylphenol: Similar structure but with a phenol group instead of an aniline group.
Properties
Molecular Formula |
C7H8ClF2NOS |
|---|---|
Molecular Weight |
227.66 g/mol |
IUPAC Name |
3-(difluoromethylsulfinyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H7F2NOS.ClH/c8-7(9)12(11)6-3-1-2-5(10)4-6;/h1-4,7H,10H2;1H |
InChI Key |
ILTQIIPJNWZITI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)C(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride](/img/structure/B11823872.png)
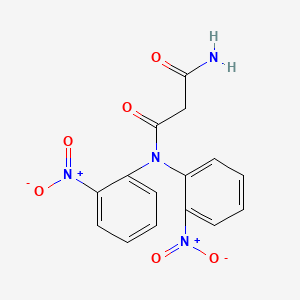

![[3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11823889.png)
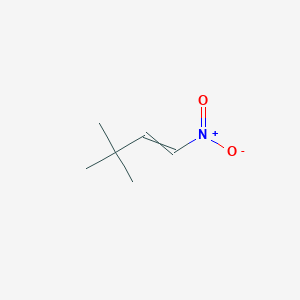
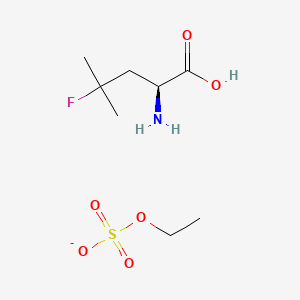

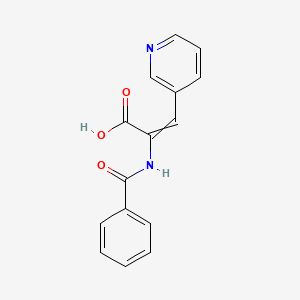

![Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene](/img/structure/B11823919.png)
![3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole](/img/structure/B11823932.png)
![rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B11823934.png)

